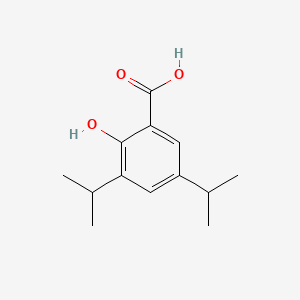
3,5-Diisopropylsalicylic acid
概要
説明
3,5-Diisopropylsalicylic acid, also known as DISA, is a synthetic derivative of salicylic acid . It is used to prepare 2,4-Diisopropyl-phenol at 200°C and as a starting reagent in the synthesis of Zn (II) and Cd (II) carboxylate complexes . It plays the role of OH-inactivating ligand in its complexes with copper (II) .
Synthesis Analysis
3,5-Diisopropylsalicylic acid can be synthesized from salicylic acid. Salicylic acid (0.67 m) is alkylated with 1.33 m isopropanol using 3.3 m concentrated sulphuric acid as a catalyst at 70°C for six hours, to give 2-hydroxy-3,5-diisopropyl benzoic acid (m.p. 113°-116°C) in 40% yield .Molecular Structure Analysis
The 3,5-Diisopropylsalicylic acid molecule contains a total of 34 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis
3,5-Diisopropylsalicylic acid is used in the synthesis of 2,4-Diisopropyl-phenol at 200°C. It is also used as a starting reagent in the synthesis of Zn (II) and Cd (II) carboxylate complexes .Physical And Chemical Properties Analysis
3,5-Diisopropylsalicylic acid has a molecular formula of C13H18O3 and a molecular weight of 222.28 . It has a melting point of 113-115 °C (lit.) .科学的研究の応用
Biochemistry: Role as a .OH Inactivating Ligand
3,5-Diisopropylsalicylic acid has been studied for its role as a potential hydroxyl (.OH) inactivating ligand. This function is particularly relevant in the context of copper (II) interactions, where it may form low-molar-mass complexes in physiological conditions . Such complexes are significant because they can influence copper absorption and distribution within the body, which is crucial for various biochemical processes.
Medicine: Activation of Nitric Oxide Synthase
In medical research, 3,5-Diisopropylsalicylic acid has been identified as an activator of calcium-dependent calmodulin-triggered nitric oxide synthase . This enzyme plays a vital role in regulating blood pressure and preventing thrombosis by controlling the dilation of blood vessels and inhibiting platelet aggregation.
Environmental Science: Copper Complexation
The compound’s ability to form complexes with copper (II) ions has implications for environmental science. It can act as an .OH inactivating ligand, potentially affecting the bioavailability and toxicity of copper in environmental systems . Understanding these interactions can help in developing strategies for managing copper pollution.
Material Science: Synthesis of Carboxylate Complexes
3,5-Diisopropylsalicylic acid is used as a starting reagent in the synthesis of metal carboxylate complexes, particularly with zinc (II) and cadmium (II) . These complexes have applications in material science, where they can be used to create new materials with specific properties, such as catalysis or luminescence.
Analytical Chemistry: Chemical Characterization
In analytical chemistry, 3,5-Diisopropylsalicylic acid’s structure and properties are of interest. Its molecular formula, weight, and other chemical characteristics are essential for the identification and quantification of this compound in various samples .
Industrial Uses: Safety and Handling
Industrially, 3,5-Diisopropylsalicylic acid is handled with care due to its chemical properties. Safety data sheets provide detailed information on its safe storage, handling, and disposal, ensuring that it is used responsibly in laboratory and industrial settings .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
作用機序
Target of Action
3,5-Diisopropylsalicylic acid (DIPS) is a derivative of salicylic acid . The primary target of salicylic acid, and by extension DIPS, is the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Mode of Action
DIPS, like salicylic acid, irreversibly inhibits COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these molecules leads to decreased inflammation and pain signaling .
Biochemical Pathways
The primary biochemical pathway affected by DIPS is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, DIPS prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This results in a decrease in the signaling molecules that promote inflammation and pain.
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .
Result of Action
The primary result of DIPS action is a reduction in inflammation and pain signaling due to the inhibition of COX-1 and COX-2 . This leads to a decrease in the production of prostaglandins and thromboxanes, which are key players in these processes .
Action Environment
The action of DIPS can be influenced by environmental factors. For example, the presence of other compounds, such as copper(II), can form complexes with DIPS, potentially affecting its activity . Additionally, the pH of the environment can influence the formation of these complexes
特性
IUPAC Name |
2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUYOGWFZSHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062257 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2215-21-6 | |
| Record name | 3,5-Diisopropylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diisopropylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diisopropylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



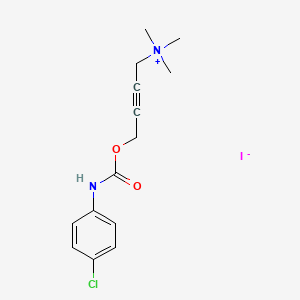
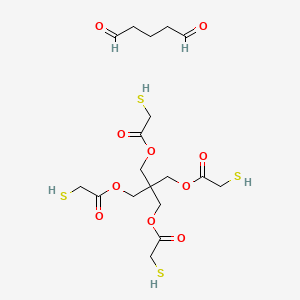
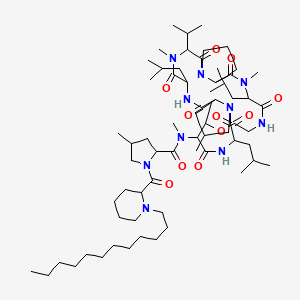
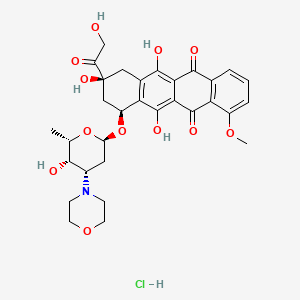

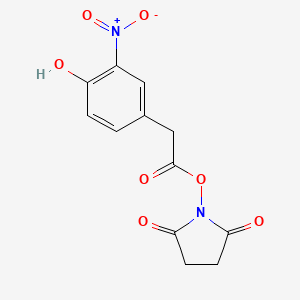

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1205006.png)
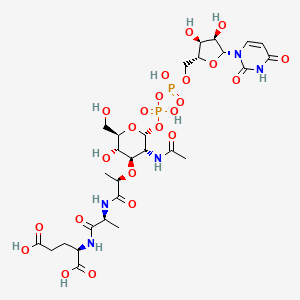

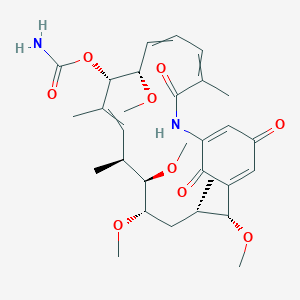
![7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1205013.png)